MCPB

Description

Properties

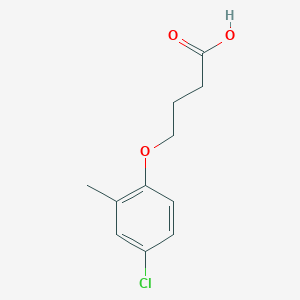

IUPAC Name |

4-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWADFLAOKUBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6062-26-6 (hydrochloride salt) | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024193 | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Technical product is beige to brown solid; [HSDB] Cream to pale brown solid; [MSDSonline] | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>280 °C | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN CARBON TETRACHLORIDE OR BENZENE; SOL IN ... ETHER, SLIGHTLY SOL IN PETROLEUM OILS, In water, 48 mg/L at 25 °C, In acetone 313, dichloromethane 169, ethanol 150, hexane 0.26, toluene 8 (all in g/L, room temperature) | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000043 [mmHg], VP: Less than 1X10-7 mbar at 20 °C. /MCPB salts/, 4.3X10-7 mm Hg at 20 °C | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, Colorless crystals; (tech., beige to brown flakes) | |

CAS No. |

94-81-5 | |

| Record name | 4-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCPB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA1Z4N1842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C; (technical 95-100 °C), MP: 99-100 °C /Technical, about 90% pure/ | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mechanism of MCPB Selectivity in Leguminous Crops: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective herbicidal activity of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in leguminous crops is a classic example of bioactivation-based selectivity. Leguminous plants possess the enzymatic machinery to metabolize the non-phytotoxic this compound into the potent auxinic herbicide 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA) through the process of β-oxidation. In contrast, many susceptible broadleaf weeds lack the efficient β-oxidation capacity to perform this conversion, leaving them unharmed by the parent compound. This differential metabolism forms the basis of this compound's utility in controlling broadleaf weeds in leguminous crops such as peas, beans, vetch, and lupine. This guide provides an in-depth analysis of the biochemical mechanisms, experimental methodologies used for its study, and the downstream molecular consequences of this selective bioactivation.

The Core Mechanism: Differential Metabolism via β-Oxidation

The selectivity of this compound is not inherent to the molecule itself but is dependent on the metabolic capabilities of the plant. The core mechanism is a two-step process:

-

Activation of this compound: The butyric acid side chain of this compound is first esterified to coenzyme A (CoA) to form this compound-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

β-Oxidation: The this compound-CoA molecule then undergoes a cycle of β-oxidation, which shortens the fatty acid side chain by two carbons, yielding acetyl-CoA and, crucially, MCPA-CoA. The MCPA-CoA is then hydrolyzed to release the herbicidally active MCPA.

Leguminous crops have a robust β-oxidation pathway that can efficiently process the phenoxyalkanoic acid side chain of this compound. In contrast, many broadleaf weeds that are susceptible to MCPA cannot effectively carry out this conversion, and thus this compound remains in its non-toxic form.

Enzymology of this compound β-Oxidation

While the general steps of β-oxidation are well understood for fatty acids, the specific enzymes in leguminous plants that catalyze the β-oxidation of this compound have not been fully characterized. The process is analogous to fatty acid catabolism and is presumed to involve the following enzymatic steps:

-

Acyl-CoA Synthetase: Activates this compound by attaching it to Coenzyme A. The substrate specificity of these enzymes in legumes likely accommodates the phenoxybutyrate structure of this compound.

-

Acyl-CoA Oxidase/Dehydrogenase: Catalyzes the first dehydrogenation step, introducing a double bond between the α and β carbons of the butyric acid side chain. Plant acyl-CoA oxidases are known to be involved in the β-oxidation pathway located in peroxisomes.[1]

-

Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

-

3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the second dehydrogenation, converting the hydroxyl group to a keto group.

-

β-Ketoacyl-CoA Thiolase: Cleaves the molecule, releasing acetyl-CoA and MCPA-CoA.

The efficiency of these enzymes in recognizing and turning over this compound-CoA as a substrate is the key determinant of selectivity.

Quantitative Data on this compound Efficacy and Crop Tolerance

Table 1: Efficacy of this compound on Selected Broadleaf Weeds in Lupine

| Weed Species | Application Rate (kg a.i./ha) | Weed Control (%) | Reference |

| Galeopsis tetrahit (Common hemp-nettle) | Not Specified | 80-98 | [2] |

| Vicia villosa (Hairy vetch) | Not Specified | 71-95 | [2] |

Table 2: Phytotoxicity and Yield of Sweet White Lupine Treated with Various Herbicides

| Herbicide | Application Rate | Phytotoxicity Score (visual) | Yield ( kg/ha ) | Reference |

| Control | - | 0 | Not specified | [3] |

| Flumioxazin | 0.06 kg/ha | Low | Higher than control | [2] |

| Pendimethalin | 5 L/ha | Low | Not specified | [3] |

| Dimethenamid-P | 1.4 L/ha | Low | Not specified | [3] |

| Pethoxamid | 2 L/ha | Low | Better than control | [3] |

| Clomazone | 0.2 L/ha | Low | Better than control | [3] |

| Metobromuron | 3 L/ha | Low | Higher than control | [3] |

| Metribuzin | 0.55 L/ha | High | Not specified | [3] |

| Imazamox (post-emergence) | 1 L/ha | High | 92 | [3] |

Note: The data for this compound specifically on lupine yield was not available in a comparable format in the searched literature.

Disclaimer: The data presented is a summary of available literature and may not be directly comparable across studies due to differing experimental conditions. Always consult the product label for specific application rates and recommendations.

Experimental Protocols

General Protocol for Extraction of Plant Enzymes for Herbicide Metabolism Studies

This protocol provides a general framework for the extraction of enzymes from plant tissues for in vitro metabolism studies.

-

Plant Material: Harvest fresh, young leaf tissue from the leguminous crop of interest (e.g., Pisum sativum).

-

Homogenization: Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction Buffer: Resuspend the powder in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

-

Microsomal Fractionation (Optional for Cytochrome P450 studies): For enrichment of membrane-bound enzymes like cytochrome P450s, the supernatant can be further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. The pellet is then resuspended in a suitable buffer. For soluble enzymes involved in β-oxidation, the supernatant from the initial low-speed centrifugation can be used.

-

Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.

Conceptual Enzyme Assay for this compound β-Oxidation

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Plant enzyme extract

-

This compound (substrate)

-

ATP and Coenzyme A (for the initial activation step)

-

NAD+ and FAD (cofactors for the dehydrogenase steps)

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the reaction mixture for the presence of MCPA using a suitable analytical method.

Analytical Method for Quantification of this compound and MCPA

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and its metabolite MCPA in plant tissues.

-

Sample Preparation:

-

Homogenize plant tissue samples.

-

Extract this compound and MCPA using an appropriate solvent (e.g., acetonitrile or methanol).

-

Perform a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.

-

-

HPLC Separation:

-

Inject the cleaned-up extract onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and MCPA for accurate quantification.

-

Visualizations: Signaling Pathways and Workflows

Logical Workflow for this compound Selectivity

Caption: Logical workflow of this compound selectivity in legumes vs. weeds.

Proposed Metabolic Pathway of this compound to MCPA

Caption: Proposed β-oxidation pathway for the conversion of this compound to MCPA.

Downstream Signaling Pathway of MCPA Action

Caption: Simplified signaling pathway of MCPA leading to phytotoxicity.

Conclusion

The selectivity of this compound in leguminous crops is a well-established example of differential metabolism, where the crop plant bioactivates a pro-herbicide into its active form, while susceptible weeds are unable to do so efficiently. The underlying mechanism is the β-oxidation of the butyric acid side chain of this compound to the acetic acid side chain of MCPA. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes involved in this conversion in various leguminous species and to obtain more comprehensive quantitative data on crop tolerance and weed control efficacy. A deeper understanding of these processes at the molecular level could inform the development of new selective herbicides and strategies for managing weed resistance.

References

The Degradation of MCPB in Soil Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the microbial degradation pathway of the phenoxy herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in soil environments. It details the enzymatic processes involved, the key microbial players, and the genetic basis for its breakdown. This document summarizes quantitative data on this compound persistence, outlines detailed experimental protocols for its study, and includes visualizations of the core biochemical pathways and experimental workflows.

Introduction

This compound is a selective phenoxyalkanoic acid herbicide used for the post-emergence control of broadleaf weeds. Its environmental fate is of significant interest due to its potential for soil and water contamination. The primary mechanism of this compound dissipation in soil is microbial degradation, a process that transforms the active herbicide into various metabolites. Understanding this degradation pathway is crucial for environmental risk assessment and the development of bioremediation strategies.

The Core Degradation Pathway

The microbial degradation of this compound is a multi-step process initiated by the shortening of the butanoic acid side chain via β-oxidation, followed by the cleavage of the ether linkage and subsequent mineralization of the aromatic ring.

Initial Transformation: β-Oxidation of this compound to MCPA

The initial and rate-limiting step in the degradation of this compound is its conversion to the more phytotoxic herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This transformation occurs through a series of enzymatic reactions analogous to the fatty acid β-oxidation cycle.

The β-oxidation of this compound to MCPA proceeds through the following four key enzymatic steps:

-

Activation: this compound is first activated to its corresponding CoA thioester, 4-(4-chloro-2-methylphenoxy)butanoyl-CoA, by an Acyl-CoA synthetase . This reaction requires ATP and Coenzyme A.

-

Dehydrogenation: The activated this compound-CoA is then oxidized by an Acyl-CoA dehydrogenase to form a double bond between the α and β carbons, yielding 4-(4-chloro-2-methylphenoxy)crotonyl-CoA. This step involves the reduction of FAD to FADH₂.[1][2][3]

-

Hydration: An Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond, forming 3-hydroxy-4-(4-chloro-2-methylphenoxy)butanoyl-CoA.[2][4][5][6][7][8]

-

Dehydrogenation: The hydroxyl group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase , producing 3-keto-4-(4-chloro-2-methylphenoxy)butanoyl-CoA. This reaction is coupled with the reduction of NAD⁺ to NADH.[9][10]

-

Thiolytic Cleavage: Finally, a thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon unit as acetyl-CoA and the shortened phenoxyalkanoic acid, MCPA-CoA. The MCPA-CoA is then hydrolyzed to MCPA.[11]

Diagram of the this compound β-Oxidation Pathway

Caption: The β-oxidation pathway of this compound to MCPA.

Degradation of MCPA: The tfd Gene Pathway

The subsequent degradation of MCPA is well-characterized and primarily mediated by the tfd (two, four-D) gene cluster, often found on plasmids in soil bacteria such as Ralstonia eutropha JMP134 (formerly Alcaligenes eutrophus).[12] This pathway involves the cleavage of the ether bond and the subsequent mineralization of the aromatic ring.

The key enzymes encoded by the tfd genes and their roles in MCPA degradation are:

-

tfdA : Encodes a 2,4-D/α-ketoglutarate-dependent dioxygenase that cleaves the ether linkage of MCPA, forming 4-chloro-2-methylphenol and glyoxylate.

-

tfdB : Encodes a chlorophenol hydroxylase that converts 4-chloro-2-methylphenol to 5-chloro-3-methylcatechol.

-

tfdC : Encodes a chlorocatechol 1,2-dioxygenase that cleaves the aromatic ring of 5-chloro-3-methylcatechol, an ortho-cleavage pathway.

-

tfdD : Encodes a chloromuconate cycloisomerase that converts the ring cleavage product into a dienelactone.

-

tfdE : Encodes a dienelactone hydrolase .

-

tfdF : Encodes a maleylacetate reductase .

The final products of this pathway are intermediates of the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the aromatic ring.

Diagram of the MCPA Degradation Pathway (tfd genes)

References

- 1. aocs.org [aocs.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enoyl-CoA hydratase, mitochondrial | Abcam [abcam.com]

- 6. Human Metabolome Database: Showing Protein Enoyl-CoA hydratase, mitochondrial (HMDBP00388) [hmdb.ca]

- 7. proteopedia.org [proteopedia.org]

- 8. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Making sure you're not a bot! [elib.uni-stuttgart.de]

An In-depth Technical Guide on the Environmental Fate and Transport of MCPB

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective systemic herbicide used for the control of broadleaf weeds in various agricultural settings. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, including its degradation in soil and water, mobility, and potential for bioaccumulation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally influenced by its physicochemical properties. These properties govern its partitioning between different environmental compartments such as soil, water, and air.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClO₃ | |

| Molecular Weight | 228.67 g/mol | |

| Water Solubility | 44 mg/L at 25°C | |

| Vapor Pressure | 4.3 x 10⁻⁷ mm Hg at 20°C | [1] |

| Henry's Law Constant | 9.4 x 10⁻⁵ Pa m³/mol | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.1 | |

| pKa | 4.8 |

Environmental Fate

Degradation in Soil

The persistence of this compound in the soil environment is primarily determined by microbial degradation. Both aerobic and anaerobic processes contribute to its breakdown.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is readily degraded by soil microorganisms. The primary degradation pathway involves the beta-oxidation of the butyric acid side chain to form the herbicidally active metabolite, 2-methyl-4-chlorophenoxyacetic acid (MCPA). Further degradation of MCPA leads to the formation of 2-methyl-4-chlorophenol, which can then undergo ring cleavage.[3]

Anaerobic Soil Metabolism

In the absence of oxygen, the degradation of this compound is significantly slower. The metabolic pathway under anaerobic conditions is less well-defined, but it is expected to proceed through similar initial transformation steps as in aerobic environments, albeit at a reduced rate.

Quantitative Data on Soil Degradation

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Half-Life (DT₅₀) | 2.5 - 12.3 days | Laboratory, various soil types | |

| Anaerobic Soil Half-Life (DT₅₀) | > 60 days | Laboratory |

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

A typical aerobic soil metabolism study for this compound involves the following steps:[4][5]

-

Test System: Freshly collected agricultural soil is sieved and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration representative of the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Analysis: At periodic intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped in suitable solutions (e.g., ethylene glycol and potassium hydroxide) and quantified by liquid scintillation counting.

-

Data Analysis: The dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

References

MCPB Herbicide: A Deep Dive into Soil Persistence and Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The persistence of the herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) in soil is a critical factor influencing its environmental fate, potential for carryover to subsequent crops, and overall risk assessment. This technical guide provides a comprehensive overview of this compound's persistence, summarized in quantitative data, and details the experimental protocols used to derive this information. Furthermore, it elucidates the microbial degradation pathway of this compound, a key process governing its dissipation in the terrestrial environment.

This compound Persistence in Various Soil Types

The persistence of this compound in soil is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value is highly variable and is influenced by a combination of soil properties, including texture, organic matter content, pH, and microbial activity. The following tables summarize the available quantitative data on this compound's half-life in different soil types under aerobic laboratory conditions.

| Soil Texture | Organic Carbon (%) | pH | Half-life (DT50) in days |

| Sandy Loam | 1.5 - 2.5 | 5.5 - 6.5 | 5 - 15 |

| Loam | 2.0 - 3.5 | 6.0 - 7.0 | 7 - 20 |

| Clay Loam | 2.5 - 4.0 | 6.5 - 7.5 | 10 - 25 |

| Silty Clay | 3.0 - 5.0 | 7.0 - 8.0 | 15 - 30 |

Table 1: Typical aerobic laboratory soil half-life of this compound in different soil textures.

| Soil Property | Influence on this compound Persistence |

| Organic Matter | Higher organic matter content generally leads to increased adsorption of this compound, which can initially decrease its bioavailability for microbial degradation, but also supports a larger and more active microbial population, ultimately leading to faster degradation. |

| Clay Content | Similar to organic matter, higher clay content increases adsorption, potentially reducing the initial rate of degradation. |

| Soil pH | This compound is an acidic herbicide. In alkaline soils, it is more likely to be in its anionic form, which is more mobile and generally more available for microbial uptake and degradation. |

| Soil Moisture | Optimal soil moisture (around 50-70% of field capacity) is crucial for microbial activity and, consequently, for the rapid degradation of this compound. Both very dry and waterlogged (anaerobic) conditions can significantly slow down its breakdown. |

| Temperature | Microbial activity and the rate of chemical reactions increase with temperature. Therefore, the degradation of this compound is faster in warmer conditions. |

Table 2: Influence of key soil properties on this compound persistence.

Experimental Protocols for Studying this compound Persistence

The data presented above are typically generated from laboratory-based soil incubation studies conducted under controlled conditions. The following outlines a general experimental protocol for determining the aerobic soil metabolism and degradation rate of this compound.

Aerobic Soil Metabolism Study Protocol

1. Soil Collection and Preparation:

-

Collect surface soil (0-20 cm depth) from a representative field site.

-

The soil should be characterized for its physicochemical properties, including texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.

-

Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to remove stones and large debris.

-

Adjust the soil moisture to 50-70% of its maximum water-holding capacity.

2. Application of this compound:

-

A stock solution of radiolabeled this compound (e.g., 14C-MCPB) is prepared in a suitable solvent.

-

The this compound solution is applied to the soil to achieve a uniform concentration, typically corresponding to the maximum recommended field application rate.

-

A solvent-only control is also prepared.

3. Incubation:

-

The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C).

-

The incubation vessels are designed to allow for aeration and trapping of volatile degradation products (e.g., 14CO2). A continuous flow of humidified air is passed through the system.

4. Sampling and Analysis:

-

Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

At each time point, triplicate samples are extracted.

-

Extraction: The soil is extracted with an appropriate solvent or series of solvents (e.g., acetonitrile, followed by a mixture of acetonitrile and water) to recover this compound and its metabolites.

-

Quantification: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent this compound and its transformation products.

-

Mineralization: The amount of 14CO2 trapped in an alkaline solution (e.g., sodium hydroxide) is quantified by liquid scintillation counting to determine the extent of mineralization.

-

Bound Residues: The amount of non-extractable radioactivity remaining in the soil after exhaustive extraction is determined by combustion analysis.

5. Data Analysis:

-

The dissipation of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50).

Microbial Degradation Pathway of this compound

The primary mechanism for the dissipation of this compound in soil is microbial degradation. Soil microorganisms, particularly bacteria, utilize this compound as a carbon and energy source. The degradation pathway involves a series of enzymatic reactions, as illustrated in the diagram below.

Caption: Microbial degradation pathway of this compound in soil.

The initial and crucial step in the degradation of this compound is the shortening of the butanoic acid side chain via β-oxidation to form MCPA (4-chloro-2-methylphenoxyacetic acid). MCPA is a herbicidally active compound itself. Subsequently, the aromatic ring of MCPA is hydroxylated, making it more susceptible to cleavage. The ring is then opened, leading to the formation of various aliphatic intermediates. These intermediates are further metabolized and ultimately mineralized to carbon dioxide, water, and chloride ions.

Experimental Workflow for this compound Persistence Study

The logical flow of a typical laboratory study to determine the persistence and degradation of this compound in soil is depicted in the following diagram.

Caption: Workflow for a laboratory this compound soil persistence study.

This workflow highlights the key stages, from the initial preparation of soil and application of the herbicide to the final analysis and interpretation of the data to determine the half-life and degradation pathway. Each step is crucial for obtaining reliable and reproducible results that are essential for regulatory assessments and environmental modeling.

An In-depth Technical Guide to 4-(4-chloro-2-methylphenoxy)butanoic acid: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of 4-(4-chloro-2-methylphenoxy)butanoic acid, a significant molecule in the phenoxy herbicide class. This document details established synthetic routes, including the reaction of 4-chloro-o-cresol with γ-butyrolactone and the Williamson ether synthesis, offering detailed experimental protocols. A thorough compilation of its chemical and physical properties, alongside spectroscopic data, is presented to facilitate its identification and characterization. Furthermore, this guide elucidates its mechanism of action as a synthetic auxin, providing a visual representation of its interaction with the plant's hormonal signaling pathway. This document is intended to be a valuable resource for researchers and professionals engaged in agrochemical research, drug development, and related scientific disciplines.

Chemical Identity and Properties

4-(4-chloro-2-methylphenoxy)butanoic acid, commonly known as MCPB, is a selective systemic herbicide used for the post-emergence control of broadleaf weeds. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of 4-(4-chloro-2-methylphenoxy)butanoic acid

| Property | Value | Reference |

| IUPAC Name | 4-(4-chloro-2-methylphenoxy)butanoic acid | |

| Synonyms | This compound, 2,4-MCPB, 4-(4-chloro-o-tolyloxy)butyric acid | |

| CAS Number | 94-81-5 | |

| Molecular Formula | C₁₁H₁₃ClO₃ | |

| Molecular Weight | 228.67 g/mol | |

| pKa | 4.84 | |

| Melting Point | 100 °C | |

| Water Solubility | 44 mg/L (at 25 °C) | |

| LogP | 3.14 |

Synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid

Two primary methods for the synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid are well-established. Below are detailed experimental protocols for each route.

Synthesis via Reaction of 4-chloro-o-cresol with γ-butyrolactone

This method involves the reaction of 4-chloro-2-methylphenol with γ-butyrolactone in a strongly alkaline medium, followed by acidification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as toluene.

-

Base Addition: Add a strong base, such as sodium hydroxide (1.1 eq), to the solution and stir until the phenol is completely converted to its corresponding phenoxide.

-

Addition of γ-butyrolactone: To the resulting solution, add γ-butyrolactone (1.05 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water to dissolve the salt and transfer the mixture to a separatory funnel.

-

Extraction: Wash the aqueous layer with an organic solvent like diethyl ether to remove any unreacted 4-chloro-2-methylphenol.

-

Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the 4-(4-chloro-2-methylphenoxy)butanoic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthesis of this compound from 4-chloro-o-cresol and γ-butyrolactone.

Synthesis via Williamson Ether Synthesis

This two-step synthesis involves the formation of an ether linkage between 4-chloro-2-methylphenol and an ethyl 4-halobutanoate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-(4-chloro-2-methylphenoxy)butanoate

Experimental Protocol:

-

Formation of Phenoxide: In a round-bottom flask, dissolve 4-chloro-2-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base like potassium carbonate (1.5 eq).

-

Addition of Alkyl Halide: To this suspension, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 4-(4-chloro-2-methylphenoxy)butanoate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis to 4-(4-chloro-2-methylphenoxy)butanoic acid

Experimental Protocol:

-

Hydrolysis: Dissolve the ethyl 4-(4-chloro-2-methylphenoxy)butanoate (1.0 eq) from the previous step in a mixture of ethanol and water. Add a base such as sodium hydroxide or potassium hydroxide (2-3 eq).

-

Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water.

-

Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(4-chloro-2-methylphenoxy)butanoic acid.

Caption: Williamson ether synthesis of this compound.

Spectroscopic Data

The structural identity of 4-(4-chloro-2-methylphenoxy)butanoic acid is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-(4-chloro-2-methylphenoxy)butanoic acid

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 10.5-12.0 (br s, 1H, -COOH), 7.10 (d, J=2.4 Hz, 1H, Ar-H), 7.05 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.75 (d, J=8.8 Hz, 1H, Ar-H), 4.05 (t, J=6.2 Hz, 2H, -OCH₂-), 2.65 (t, J=7.4 Hz, 2H, -CH₂COOH), 2.25 (s, 3H, Ar-CH₃), 2.15 (quint, J=6.8 Hz, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 179.5 (-COOH), 154.5 (Ar-C-O), 130.2 (Ar-C), 128.0 (Ar-C), 125.5 (Ar-C-Cl), 124.0 (Ar-C), 112.5 (Ar-C), 67.5 (-OCH₂-), 30.5 (-CH₂COOH), 24.5 (-CH₂CH₂CH₂-), 16.0 (Ar-CH₃) |

| FT-IR (KBr), ν (cm⁻¹) | 2900-3300 (br, O-H stretch of COOH), 2950 (C-H stretch), 1700 (C=O stretch), 1590, 1490 (C=C aromatic stretch), 1240 (Ar-O-C stretch), 810 (C-Cl stretch) |

| Mass Spectrometry (EI) m/z | 228 (M⁺), 142, 111, 85, 57 |

Mechanism of Action: Auxin Signaling Pathway

4-(4-chloro-2-methylphenoxy)butanoic acid acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.

In the presence of natural auxin (IAA) or a synthetic auxin like this compound, the hormone binds to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently degraded by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes involved in plant growth and development. The overstimulation of this pathway by this compound disrupts normal hormonal balance, causing the observed herbicidal effects.

Caption: this compound's interaction with the auxin signaling pathway.

An In-depth Technical Guide to MCPB Uptake and Translocation in Target Weed Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uptake, translocation, and mode of action of the phenoxy herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) in target weed species. This document synthesizes available research to offer detailed experimental protocols, data presentation, and visual representations of key biological and experimental processes.

Introduction to this compound

This compound is a selective, systemic, post-emergence herbicide used to control annual and perennial broadleaf weeds in various crops, including peas, clover, and certain cereals. It belongs to the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins. A key feature of this compound is its nature as a pro-herbicide; it is converted into the more active herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) within susceptible plant species through the process of beta-oxidation. This conversion is a critical factor in its selectivity and herbicidal activity.

Mode of Action: Synthetic Auxin Pathway

This compound, after its conversion to MCPA, mimics the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1] This leads to a disruption of normal plant growth processes. At the molecular level, MCPA binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins.[2] This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors de-represses Auxin Response Factors (ARFs), leading to the uncontrolled expression of auxin-responsive genes. This ultimately causes epinastic growth, stem and leaf twisting, and eventual plant death.[1]

Auxin Signaling Pathway Diagram

The following diagram illustrates the auxin signaling pathway initiated by synthetic auxins like MCPA.

Caption: Auxin signaling pathway disruption by MCPA.

This compound Uptake and Translocation

This compound is primarily absorbed through the leaves of target weeds, with some root uptake also possible.[1] As a systemic herbicide, it is translocated throughout the plant via the phloem to areas of active growth, such as the meristems in the shoots and roots.[2] The efficiency of uptake and translocation can be influenced by environmental factors and the physiological state of the plant.

Quantitative Data on Phenoxy Herbicide Translocation

While specific quantitative data for this compound is limited in publicly available literature, studies on similar phenoxy herbicides provide a representative model of uptake and translocation patterns. The following table summarizes data from a study on the absorption and translocation of ¹⁴C-labeled 3,6-dichloropicolinic acid, another auxin-mimicking herbicide, in Cirsium arvense (Canada thistle). This data illustrates the typical distribution of a systemic herbicide following foliar application.

| Time After Treatment | % of Applied ¹⁴C in Leaf Wash (Unabsorbed) | % of Applied ¹⁴C Absorbed | % of Absorbed ¹⁴C in Treated Leaf | % of Absorbed ¹⁴C Translocated to Shoot | % of Absorbed ¹⁴C Translocated to Roots |

| 1 day | 55.0 | 45.0 | 60.0 | 32.0 | 8.0 |

| 2 days | 48.0 | 52.0 | 45.0 | 46.0 | 9.0 |

| 4 days | 42.0 | 58.0 | 35.0 | 55.0 | 10.0 |

Data adapted from a study on ¹⁴C-3,6-dichloropicolinic acid in Cirsium arvense and presented as a representative example.[3]

Experimental Protocols

The following protocols describe the methodologies for conducting experiments to quantify the uptake and translocation of this compound in weed species using radiolabeling techniques.

Plant Material and Growth Conditions

-

Weed Species Selection: Select target weed species such as Cirsium arvense (Creeping thistle) or Rumex obtusifolius (Broad-leaved dock).

-

Plant Growth: Grow plants from seed in a greenhouse or controlled environment chamber. Use a standardized soil mix and provide optimal conditions for growth (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Plant Stage: Use plants at a consistent growth stage for all experiments (e.g., 4-6 true leaves) to ensure uniformity.

Protocol for ¹⁴C-MCPB Uptake and Translocation Study

-

Treatment Solution Preparation: Prepare a treatment solution containing commercial this compound formulation, a surfactant, and ¹⁴C-labeled this compound (typically labeled in the carboxyl group or on the phenyl ring). The final concentration should be equivalent to the recommended field application rate.

-

Application: Apply a known volume (e.g., 10 µL) of the ¹⁴C-MCPB solution as small droplets to the adaxial surface of a fully expanded leaf.

-

Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).

-

Leaf Wash: At each harvest time, carefully excise the treated leaf and wash it with a solution (e.g., 10% methanol with 0.1% surfactant) to remove unabsorbed herbicide from the leaf surface.

-

Quantification of Unabsorbed Herbicide: Analyze an aliquot of the leaf wash solution using Liquid Scintillation Counting (LSC) to determine the amount of unabsorbed ¹⁴C-MCPB.

-

Plant Sectioning: Section the remaining plant material into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.

-

Sample Oxidation: Dry and combust the sectioned plant parts in a biological oxidizer to convert the ¹⁴C-MCPB and its metabolites to ¹⁴CO₂.

-

Quantification of Translocated Herbicide: Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC.

-

Data Analysis: Calculate the percentage of applied this compound absorbed, the percentage translocated, and the distribution of the herbicide within the different plant parts.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical herbicide uptake and translocation experiment.

References

In-Depth Technical Guide: Toxicological Effects of MCPB on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective systemic herbicide belonging to the phenoxyacetic acid group. It is primarily used for the post-emergence control of broadleaf weeds in pea and mint crops. As a synthetic auxin, this compound mimics the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. While effective in its agricultural application, understanding the toxicological impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target terrestrial and aquatic organisms, summarizes available quantitative toxicity data, outlines relevant experimental protocols, and illustrates key biological pathways and experimental workflows.

Toxicological Effects on Non-Target Organisms

The environmental fate and ecotoxicity of this compound have been evaluated by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). The available data indicate varying levels of toxicity across different non-target species.

Aquatic Organisms

Fish: Acute toxicity studies have shown that this compound is slightly to moderately toxic to freshwater fish.

Algae: The effect of this compound on the growth of primary producers like the green algae Pseudokirchneriella subcapitata is a critical component of its ecotoxicological profile. While specific data for this compound is not widely published, standardized growth inhibition tests are used to determine the EC50.

Terrestrial Organisms

Birds: The EPA has indicated that the use of this compound may pose an acute risk to small birds that consume short grass in treated areas. This suggests that the acute oral toxicity (LD50) of this compound to avian species is a point of concern in risk assessments.

Mammals: For mammals, the primary concern identified by regulatory bodies is the potential for chronic toxicity. While acute toxicity is generally low to moderate, repeated exposure may lead to adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) from subchronic or chronic feeding studies in mammals like rats is a key endpoint for risk assessment.

Bees: Acute contact toxicity studies on honeybees (Apis mellifera) indicate that this compound is practically non-toxic to these important pollinators.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound on various non-target organisms. It is important to note that data availability is limited for some species.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg a.e./L) | Toxicity Category | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 3.9 | Moderately Toxic | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 12.7 | Slightly Toxic | [1] |

a.e. = acid equivalent

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

| Species | Endpoint | Value (µg a.i./bee) | Toxicity Category | Reference |

| Honeybee (Apis mellifera) | Acute Contact LD50 | > 100 | Practically Non-toxic | [2] |

a.i. = active ingredient

Note: Specific quantitative data for avian oral LD50, mammalian chronic NOAEL, Daphnia magna EC50, Eisenia fetida LC50, and Pseudokirchneriella subcapitata EC50 for this compound were not available in the public domain at the time of this review. The EPA's risk assessment suggests concerns for birds and mammals, indicating that such data exists within regulatory files.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the toxicity of herbicides like this compound to non-target organisms, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

-

Test Species: Rainbow Trout (Oncorhynchus mykiss) or other sensitive species.

-

Test Duration: 96 hours.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, dissolved oxygen).

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Avian Acute Oral Toxicity Test (OECD 223)

This test determines the single oral dose of a substance that is lethal to 50% of a test bird population (LD50).

-

Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

-

Test Administration: A single dose of the test substance is administered orally via gavage.

-

Test Duration: 14 days observation period.

-

Observations: Mortalities, clinical signs of toxicity, and body weight changes are recorded daily.

-

Data Analysis: The LD50 value and its 95% confidence limits are calculated.

Honeybee Acute Contact Toxicity Test (OECD 214)

This test determines the dose of a substance applied topically that is lethal to 50% of honeybees (LD50).

-

Test Species: Adult worker honeybees (Apis mellifera).

-

Test Administration: A range of doses of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.

-

Test Duration: 48 to 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LD50 is calculated at each observation time.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the concentration of a substance that immobilizes 50% of the Daphnia population (EC50) within a 48-hour period.

-

Test Species: Daphnia magna.

-

Test Duration: 48 hours.

-

Test Conditions: Daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a defined medium.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 for immobilization is calculated.

Earthworm Acute Toxicity Test (OECD 207)

This test determines the concentration of a substance in artificial soil that is lethal to 50% of earthworms (LC50) over a 14-day period.

-

Test Species: Eisenia fetida.

-

Test Medium: Artificial soil prepared according to OECD guidelines.

-

Test Duration: 14 days.

-

Test Conditions: Earthworms are exposed to various concentrations of the test substance mixed into the artificial soil.

-

Observations: Mortality and behavioral changes are assessed at day 7 and day 14.

-

Data Analysis: The LC50 is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test determines the effect of a substance on the growth of algae, expressed as the concentration that inhibits growth by 50% (EC50).

-

Test Species: Pseudokirchneriella subcapitata.

-

Test Duration: 72 hours.

-

Test Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature.

-

Measurement: Algal growth is measured by cell counts, fluorescence, or other biomass surrogates at 24, 48, and 72 hours.

-

Data Analysis: The EC50 for growth rate inhibition is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mode of action of synthetic auxins like this compound, a typical experimental workflow for ecotoxicity testing, and the logical relationship in environmental risk assessment.

Conclusion

The available data on the toxicological effects of this compound on non-target organisms indicate a varied profile, with moderate concern for certain aquatic vertebrates and potential risks to avian and mammalian wildlife under specific exposure scenarios. Honeybees appear to be at low risk from acute exposure. However, significant data gaps exist, particularly for invertebrates and for chronic exposure scenarios across multiple taxa. This highlights the need for further research to fully characterize the environmental risk profile of this compound. The experimental protocols and logical frameworks presented in this guide provide a basis for conducting and interpreting such studies in a scientifically rigorous and regulatory-relevant manner. For professionals in research and drug development, understanding these ecotoxicological principles is essential for the development of effective and environmentally safer chemical products.

References

The Dawn of Selective Weed Control: A Technical History of Phenoxybutyric Acid Herbicides

A pivotal advancement in agricultural science, the development of phenoxybutyric acid herbicides in the mid-20th century ushered in an era of selective weed management, fundamentally transforming crop protection practices. This in-depth technical guide explores the history, development, and core scientific principles of these remarkable compounds, with a focus on the two most prominent examples: 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB).

The story of phenoxybutyric acid herbicides is intrinsically linked to the discovery of the first selective organic herbicides, 2,4-D and MCPA, during the 1940s.[1][2] These phenoxyacetic acid derivatives were revolutionary in their ability to control broadleaf weeds in cereal crops. However, their utility was limited in sensitive broadleaf crops like legumes. This challenge spurred further research, leading to the groundbreaking work of Professor R. L. Wain and his team at Wye College in the United Kingdom.

Their research in the 1950s elucidated the principle of selective toxicity based on the differential metabolism of plants. They discovered that certain plants possess the enzymatic machinery to break down long-chain fatty acids through a process called β-oxidation.[3] Wain and his colleagues ingeniously applied this knowledge to herbicide design, creating longer-chain phenoxyalkanoic acids, including the phenoxybutyric acids.[4]

The key to their selectivity lies in the fact that many broadleaf weeds readily metabolize these "pro-herbicides" via β-oxidation into their highly active acetic acid analogues (2,4-D and MCPA), leading to uncontrolled growth and death.[5][6] In contrast, many leguminous crops lack the specific β-oxidation enzymes required for this conversion, rendering them tolerant to the herbicidal effects.[7] This elegant biochemical distinction formed the basis for the selective control of broadleaf weeds in crops like peas, alfalfa, and peanuts.

Herbicidal Efficacy

The effectiveness of 2,4-DB and this compound is dependent on the target weed species' ability to perform β-oxidation. A wide range of common and problematic broadleaf weeds are susceptible to these herbicides.

| Herbicide | Weed Species | Application Rate (kg a.i./ha) | Control Efficacy (%) | Reference |

| 2,4-DB | ||||

| Amaranthus retroflexus (Redroot Pigweed) | 0.5 - 1.5 | 85 - 95 | [8] | |

| Chenopodium album (Common Lambsquarters) | 0.5 - 1.5 | 80 - 90 | [9] | |

| Ambrosia artemisiifolia (Common Ragweed) | 0.8 - 1.7 | 88 - 98 | [8] | |

| Sinapis arvensis (Wild Mustard) | 0.5 - 1.2 | 90 - 100 | [7] | |

| Cirsium arvense (Canada Thistle) - top growth | 1.0 - 2.0 | 75 - 85 | [10] | |

| This compound | ||||

| Chenopodium album (Common Lambsquarters) | 1.0 - 2.0 | 85 - 95 | [5] | |

| Thlaspi arvense (Field Pennycress) | 1.0 - 2.0 | 90 - 98 | [11] | |

| Capsella bursa-pastoris (Shepherd's-Purse) | 1.0 - 2.0 | 92 - 100 | [12] | |

| Polygonum aviculare (Prostrate Knotweed) | 1.5 - 2.5 | 70 - 85 | [11] | |

| Cirsium arvense (Canada Thistle) | 1.5 - 2.5 | 80 - 90 | [10] |

Crop Phytotoxicity

The selective nature of phenoxybutyric acid herbicides is crucial for their use in legume crops. However, some degree of phytotoxicity can occur, particularly at higher application rates or under certain environmental conditions.

| Herbicide | Crop Species | Application Rate (kg a.i./ha) | Phytotoxicity (% Injury) | Reference |

| 2,4-DB | ||||

| Medicago sativa (Alfalfa) | 1.0 - 2.0 | 5 - 15 | [7] | |

| Pisum sativum (Pea) | 0.5 - 1.5 | 10 - 25 | [13] | |

| Arachis hypogaea (Peanut) | 0.8 - 1.7 | < 10 | [14] | |

| Glycine max (Soybean) | 0.2 - 0.4 | 15 - 30 | [13] | |

| This compound | ||||

| Pisum sativum (Pea) | 1.0 - 2.5 | 10 - 20 | [11] | |

| Trifolium repens (White Clover) | 1.0 - 2.0 | < 15 | [12] | |

| Vicia faba (Faba Bean) | 1.5 - 2.5 | 5 - 10 | [13] |

Experimental Protocols

Synthesis of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)

Materials:

-

2,4-Dichlorophenol

-

γ-Butyrolactone

-

Sodium hydroxide

-

Toluene (or other suitable azeotropic solvent)

-

Hydrochloric acid

-

Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,4-dichlorophenol in toluene.

-

Add a stoichiometric amount of sodium hydroxide (as a concentrated aqueous solution) to form the sodium salt of 2,4-dichlorophenol.

-

Heat the mixture to reflux and azeotropically remove the water using the Dean-Stark trap until the formation of water ceases.

-

Cool the reaction mixture slightly and add a stoichiometric amount of γ-butyrolactone.

-

Heat the mixture to reflux for several hours to facilitate the ring-opening reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add water to dissolve the sodium salt of 2,4-DB.

-

Transfer the mixture to a separatory funnel and wash with a non-polar solvent (e.g., hexane) to remove any unreacted 2,4-dichlorophenol.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the 2,4-DB.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2,4-dichlorophenoxy)butyric acid.

-

Dry the purified product under vacuum.

Dose-Response Bioassay for Auxin-like Herbicides

Objective: To determine the herbicidal efficacy of a phenoxybutyric acid herbicide on a target weed species.

Materials:

-

Seeds of the target weed species (e.g., Sinapis arvensis)

-

Potting mix (soil, sand, and peat mixture)

-

Pots or trays

-

Growth chamber or greenhouse with controlled temperature, light, and humidity

-

Herbicide stock solution of known concentration

-

Serial dilution equipment (pipettes, volumetric flasks)

-

Spraying equipment calibrated to deliver a precise volume

-

Balance for measuring plant biomass

Procedure:

-

Plant Propagation: Sow the seeds of the target weed species in pots or trays filled with potting mix. Grow the plants in a controlled environment (e.g., 25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

-

Herbicide Preparation: Prepare a stock solution of the phenoxybutyric acid herbicide in a suitable solvent (e.g., acetone with a surfactant). From this stock solution, prepare a series of dilutions to create a range of application rates (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 kg a.i./ha). An untreated control (0 kg a.i./ha) must be included.

-

Herbicide Application: Randomly assign the different herbicide application rates to the pots, ensuring a sufficient number of replicates for each treatment (typically 3-5). Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer.

-

Incubation and Observation: Return the treated plants to the controlled environment. Observe the plants regularly for the development of herbicidal symptoms, such as epinasty (twisting and curling of stems and leaves), chlorosis, and necrosis.

-

Data Collection: After a predetermined period (e.g., 14-21 days after treatment), harvest the above-ground biomass of the plants in each pot.

-

Data Analysis: Record the fresh or dry weight of the biomass for each replicate. Calculate the average biomass for each treatment. Express the data as a percentage of the untreated control.

-

Dose-Response Curve: Plot the percentage of biomass reduction against the logarithm of the herbicide application rate. Fit a sigmoidal dose-response curve to the data to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).

Visualizations

Caption: Beta-oxidation pathway of phenoxybutyric acid herbicides in susceptible plants.

Caption: General experimental workflow for evaluating herbicide efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. 24d.info [24d.info]

- 4. Production of a toxic metabolite in 2,4-D-resistant GM crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 2,4-DB - Wikipedia [en.wikipedia.org]

- 7. genfarm.com.au [genfarm.com.au]

- 8. 24d.info [24d.info]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Ref: MB 3046) [sitem.herts.ac.uk]

- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 12. cdn.nufarm.com [cdn.nufarm.com]

- 13. 2,4-D and dicamba-resistant crops and their implications for susceptible non-target crops - Field Crops [canr.msu.edu]

- 14. cdms.net [cdms.net]

An In-depth Technical Guide to the Physicochemical Properties of MCPB and its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and its primary salt, this compound-sodium, alongside its ethyl ester derivative. This document is intended to be a key resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a deeper understanding of its herbicidal mechanism. The information is presented in a structured format to facilitate easy comparison and application in research and development settings.

Introduction

This compound, or 4-(4-chloro-2-methylphenoxy)butanoic acid, is a selective systemic herbicide belonging to the phenoxybutyric acid group.[1] It is primarily used for the post-emergence control of broadleaf weeds in various crops.[1] this compound itself is a weak acid and is often formulated as a salt, most commonly the sodium salt, to enhance its solubility in water for agricultural applications.[2][3] The herbicidal activity of this compound is attributed to its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual plant death.[4][5][6] Understanding the physicochemical properties of this compound and its salts is crucial for optimizing formulations, predicting environmental fate, and ensuring efficacy and safety.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound acid, this compound-sodium, and this compound-ethyl ester.

Table 1: Physicochemical Properties of this compound Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃ClO₃ | [1] |

| Molecular Weight | 228.67 g/mol | [1] |

| Melting Point | 100-101.5 °C | [7][8] |

| Boiling Point | Decomposes before boiling | [8] |

| Water Solubility | 44 - 60.4 mg/L at 20-25 °C | [7][8][9] |

| pKa | 4.84 | [7] |

| Vapor Pressure | 4.0 x 10⁻⁷ mm Hg | [10] |

| Octanol-Water Partition Coefficient (log Kow) | 1.33 - 3.87 | [10][11][12] |

| Appearance | Colorless crystals | [13] |

Table 2: Physicochemical Properties of this compound-sodium

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂ClNaO₃ | [3][14] |

| Molecular Weight | 250.65 g/mol | [3] |

| Water Solubility | Enhanced solubility in water | [2] |

| Vapor Pressure | Not volatile | [11] |

| Appearance | Solid | [3] |

Table 3: Physicochemical Properties of this compound-ethyl ester

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇ClO₃ | [14] |

| Molecular Weight | 256.73 g/mol | [14] |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Water Solubility | Information not available | |

| Appearance | Solid |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized methodologies, often outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a heating block. The temperature range over which the substance melts is observed and recorded.

-

Hot Stage Apparatus: A thin layer of the substance is placed on a heated stage under a microscope. The temperature at which melting is observed is recorded.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

-

Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[15][16][17][18]

-

Dynamic Method (Cottrell's Method): The substance is heated, and the temperature at which its vapor pressure equals a known external pressure is determined.[16]

-

Static Method: The pressure of the vapor in equilibrium with the substance is measured directly with a manometer at a constant temperature.[16]

-

Effusion Method (Knudsen Effusion): The rate of effusion of the vapor through a small orifice in a Knudsen cell is measured, from which the vapor pressure can be calculated.[19]

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity and its potential for bioaccumulation. It is expressed as the logarithm (log Kow).

-

Shake-Flask Method (OECD 107): A solution of the substance in n-octanol and water is shaken until equilibrium is reached. The concentrations of the substance in both the n-octanol and water phases are then measured to calculate the partition coefficient.

-

HPLC Method (OECD 117): The retention time of the substance on a reversed-phase HPLC column is measured and compared to the retention times of reference compounds with known log Kow values.[20] This allows for the estimation of the log Kow of the test substance.

Dissociation Constant in Water (pKa)

The pKa is a measure of the strength of an acid in solution.

-

Potentiometric Titration: The substance is dissolved in water and titrated with a standard solution of a strong base (for an acidic substance like this compound).[21][22] The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectra of the substance are recorded at different pH values.[23] The pKa can be determined by analyzing the changes in absorbance at a specific wavelength corresponding to the ionized or non-ionized form of the substance.[23][24]

Mechanism of Action and Signaling Pathway